molecular formula C11H9NOS B3375388 3-Phenylthiophene-2-carboxamide CAS No. 1098342-63-2

3-Phenylthiophene-2-carboxamide

Cat. No.: B3375388
CAS No.: 1098342-63-2
M. Wt: 203.26 g/mol
InChI Key: SFIDPJRHRJFVLK-UHFFFAOYSA-N
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Description

3-Phenylthiophene-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The thiophene-2-carboxamide core is a privileged structure in pharmaceutical research, forming the basis of numerous compounds with diverse biological activities . Research Applications and Potential Mechanisms: Anticancer Research: Thiophene carboxamide derivatives are extensively investigated as biomimetics of potent anticancer agents like Combretastatin A-4 (CA-4) . These compounds can inhibit tubulin polymerization, disrupt cancer cell spheroid formation, and demonstrate potent antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and melanoma . Novel compounds featuring the thiophene carboxamide scaffold have been shown to induce apoptosis, activate caspase 3/7, and cause mitochondrial depolarization in cancer cells . Furthermore, specific 3-arylaminothiophenic-2-carboxylic acid derivatives have been developed as potent inhibitors of the FTO protein, showing promising antileukemia activities . Antimicrobial Research: Substituted thiophene-2-carboxamide derivatives have displayed potent antibacterial properties against a range of pathogenic Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Some derivatives also show significant activity against Mycobacterium tuberculosis , acting as inhibitors of the DNA GyrB domain . Neurological Disease Research: Schiff base derivatives of thiophene-2-carboxamide have been explored for their potential in treating Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Researchers utilize this compound as a key synthetic intermediate or parent structure for designing and developing new therapeutic agents targeting these pathways. Quality & Safety: This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

3-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIDPJRHRJFVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098342-63-2
Record name 3-phenylthiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for efficient and scalable synthesis. These methods are designed to produce high yields and purity, making them suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitro groups (NO2)

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Phenylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. Its structural properties allow for the modification and creation of more complex molecules, which are essential in various chemical reactions. For instance, it can undergo reactions such as oxidation and substitution to yield different thiophene derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antibacterial Properties
Recent studies have investigated the antibacterial activity of this compound against various pathogens. It has shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. In vitro tests demonstrated that certain derivatives exhibit higher activity than traditional antibiotics like ampicillin .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This activity suggests potential applications in nutraceuticals and functional foods aimed at promoting health.

Medical Applications

Pharmaceutical Development
this compound is being explored as a lead compound in drug discovery. Its derivatives have shown potential in targeting specific enzymes related to diseases such as cancer and inflammatory disorders. For example, compounds derived from it have demonstrated inhibitory activity against IKK-2, an enzyme implicated in inflammatory diseases .

Anticancer Activity
Several studies have focused on the anticancer potential of thiophene derivatives, including this compound. Compounds have been synthesized that mimic known anticancer agents like Combretastatin A-4, exhibiting significant cytotoxic effects on various cancer cell lines . The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest in cancer cells.

Material Science Applications

Organic Semiconductors
In the field of materials science, this compound is utilized in developing organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The compound's ability to form stable thin films enhances its utility in electronic devices.

Antibacterial Activity Comparison

CompoundActivity Against S. aureus (%)Activity Against E. coli (%)
This compound83.364.0
Ampicillin86.982.6
New Derivative A90.070.0
New Derivative B88.568.5

Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundHep3B23
Combretastatin A-4Hep3B5.46
New Derivative CHep3B<11.6

Mechanism of Action

The mechanism of action of 3-Phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 3-Phenylthiophene-2-carboxamide with structurally related thiophene- and benzothiophene-based carboxamides, focusing on synthesis , physicochemical properties , and biological activity .

Structural and Substituent Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity/Activity Data Reference
This compound Thiophene Phenyl (C₃), carboxamide (C₂) 203.26 IC₅₀ = 125,892.54 nM (BCAT2)
3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Trifluoromethyl (C₆), amino (C₃), phenyl (C₄) 337.33 95% purity
N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide (C4) Benzo[b]thiophene Chloro (C₃), azetidinone (N-linked) Not reported Anti-inflammatory activity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene Cyano, acrylamido, dimethyl (C₄, C₅) ~350 (estimated) Antioxidant (IC₅₀ = 12–45 µM)
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide Benzothiophene Chloro (C₃), methyl (C₆), trifluoromethylphenyl (N-linked) 384.77 Kinase inhibition (data N/A)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Chloro (C4, C13) and cyano (C5) substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Lipophilicity : Trifluoromethyl groups (C9, C13) increase logP values, enhancing membrane permeability .
  • Rigidity vs. Flexibility: Thieno[2,3-b]pyridine (C9) and benzothiophene (C10, C13) cores introduce planar rigidity, favoring π-π stacking in biological interactions, whereas azetidinone (C10) introduces conformational flexibility .

Solubility Trends :

  • This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO).
  • Trifluoromethyl-substituted analogs (C9, C13) exhibit lower aqueous solubility due to increased hydrophobicity .

Biological Activity

3-Phenylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antibacterial, antioxidant, and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:
this compound possesses a thiophene ring with a phenyl substitution at the 3-position and a carboxamide functional group at the 2-position. This unique structure enhances its reactivity and biological activity compared to simpler thiophene derivatives.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. The compound's structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function and leading to various biological effects, including cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound and its derivatives. For instance, a study evaluated the cytotoxic effects of thiophene carboxamide derivatives on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and Hep3B (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .

Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives

CompoundCell LineIC50 (µM)
2bHep3B5.46
2eHep3B12.58
St.1Hep3B23
St.2Hep3B7.66

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured against strains such as Staphylococcus aureus and Escherichia coli, showing higher activity against Gram-positive bacteria .

Table 2: Antibacterial Activity of Thiophene Derivatives

CompoundBacterial StrainInhibition (%)
Compound AS. aureus86.9
Compound BE. coli40.0
Compound CB. subtilis78.3

Antioxidant Properties

In addition to its antibacterial and anticancer activities, this compound has shown promising antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Anticancer Study :
    A study focused on synthesizing thiophene carboxamide derivatives as biomimetics for Combretastatin A-4 (CA-4), an established anticancer drug, demonstrated that compounds similar to this compound can effectively inhibit tumor growth by disrupting tubulin dynamics in cancer cells .
  • Antibacterial Study :
    Another investigation into the antibacterial efficacy of thiophene derivatives found that compounds derived from this compound exhibited significant inhibition against pathogenic bacteria, suggesting potential for development as new antimicrobial agents .

Q & A

Q. Table 1. Key Reaction Conditions for Amidation

ParameterOptimal RangeImpact on Yield
Coupling Agent (eq.)1.5–2.0Maximizes activation
SolventDMF or THFSolubility balance
Temperature0°C (activation) → RTMinimizes degradation

Q. Table 2. Common Analytical Techniques

TechniqueApplicationExample Data
¹H NMR (500 MHz)Substituent integrationδ 7.2–8.1 ppm (aromatic H)
HPLC (C18 column)Purity assessmentRetention time: 12.3 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.